2-Chloroethyl methyl sulfide

Übersicht

Beschreibung

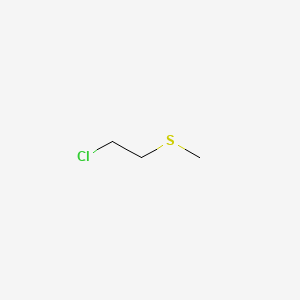

2-Chloroethyl methyl sulfide, also known as 2-(Methylthio)ethyl chloride or Hemisulfur mustard, is an organosulfur compound with the molecular formula C₃H₇ClS. It is a colorless liquid with a distinct sulfurous odor and is known for its volatility and reactivity. This compound is part of the family of vesicant compounds, which are known for their blistering properties.

Wirkmechanismus

Target of Action

2-Chloroethyl methyl sulfide is a monofunctional chemical analog of sulfur mustard . It primarily targets DNA, similar to other alkylating agents .

Mode of Action

As an alkylating agent, this compound operates through three primary mechanisms :

Biochemical Pathways

Given its similarity to sulfur mustard, it is likely to interfere with dna replication and transcription, leading to cell death .

Pharmacokinetics

Its physical properties suggest that it is likely to be absorbed well due to its lipophilic nature . Its distribution, metabolism, and excretion are currently unknown.

Result of Action

The primary result of this compound’s action is DNA damage, leading to cell death . This can result in a variety of cellular effects, depending on the type and location of the cells affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility can lead to rapid evaporation, reducing its effectiveness in open environments . Additionally, it is insoluble in water but soluble in organic solvents such as ethanol and ether , which can affect its distribution and absorption in the body.

Biochemische Analyse

Biochemical Properties

2-Chloroethyl methyl sulfide plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it has been used to study the potential of 2,6-dithiopurine as an antagonist of sulfur mustard . The compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, making it a subject of interest in toxicology and pharmacology studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. Understanding the temporal dynamics of its action is crucial for its application in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have minimal impact. It is important to determine the threshold effects and safe dosage levels to avoid harmful outcomes in experimental settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its activity and function. Understanding its transport mechanisms is essential for its effective use in research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloroethyl methyl sulfide can be synthesized through the reaction of 2-chloroethanol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:

ClCH2CH2OH+CH3SCl→ClCH2CH2SCH3+HCl

The reaction is usually carried out at room temperature and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of ethyl methyl sulfide. This process involves the use of chlorine gas and is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroethyl methyl sulfide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form ethyl methyl sulfide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually conducted in acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are performed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 2-hydroxyethyl methyl sulfide, 2-aminoethyl methyl sulfide, and 2-(methylthio)ethyl thiol.

Oxidation Reactions: Products include 2-chloroethyl methyl sulfoxide and 2-chloroethyl methyl sulfone.

Reduction Reactions: The major product is ethyl methyl sulfide.

Wissenschaftliche Forschungsanwendungen

2-Chloroethyl methyl sulfide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its effects on biological systems, including its potential as a vesicant and its interactions with cellular components.

Medicine: Research is conducted on its potential use as a chemotherapeutic agent due to its structural similarity to sulfur mustard.

Industry: It is used in the production of pesticides and fungicides, as well as in the synthesis of other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Chloroethyl methyl sulfide is similar to other vesicant compounds such as sulfur mustard (bis(2-chloroethyl) sulfide) and 2-chloroethyl ethyl sulfide. it is unique in its monofunctional nature, meaning it has only one reactive chlorine atom compared to the bifunctional nature of sulfur mustard, which has two reactive chlorine atoms. This difference in functionality affects its reactivity and toxicity.

List of Similar Compounds

- Sulfur mustard (bis(2-chloroethyl) sulfide)

- 2-Chloroethyl ethyl sulfide

- 2-Chloroethyl phenyl sulfide

- 2-Chloroethyl isopropyl sulfide

Biologische Aktivität

2-Chloroethyl methyl sulfide (CEMS), also known as hemisulfur mustard, is an organosulfur compound with significant biological activity, particularly in dermatotoxicity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CEMS is characterized by the chemical formula ClCH₂CH₂SCH₃. It belongs to the class of thioethers and shares structural similarities with sulfur mustards, which are known for their blistering properties. However, CEMS lacks a second chloroethyl group, which may influence its biological potency and mechanism of action compared to traditional sulfur mustards .

Although specific mechanisms of action for CEMS are not well-documented, its structural similarities to sulfur mustards suggest potential alkylating properties that could lead to cellular damage. Sulfur mustards are known to react with DNA and other cellular macromolecules, causing cell death and tissue damage . Preliminary studies indicate that CEMS may induce similar effects, particularly in skin tissues.

Dermatotoxicity

CEMS has been shown to cause significant dermatotoxic effects. Research indicates that exposure leads to:

- Microvesication : Formation of small blisters on the skin.

- Inflammation : Histopathological changes including increased skin thickness and infiltration of immune cells such as macrophages and neutrophils .

- Cellular Effects : In vitro studies have demonstrated that CEMS exposure results in decreased cell viability and increased apoptosis in human keratinocyte cell lines .

The following table summarizes key findings from studies on CEMS's biological activity:

Case Studies

- Histopathological Analysis : A study involving male SKH-1 hairless mice demonstrated that exposure to CEMS resulted in increased epidermal thickness and inflammatory cell infiltration. The study provided a model for evaluating countermeasures against skin injuries caused by chemical warfare agents .

- Neutralization Studies : Research examining the efficacy of methimazole as a neutralizing agent for CEMS revealed that it significantly reduced cytotoxicity in treated cells. Methimazole reacted with CEMS to form a less toxic compound, thereby enhancing cell viability and reducing apoptotic markers .

Eigenschaften

IUPAC Name |

1-chloro-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFKLQFBFSHBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202557 | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-81-4 | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422D246XB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.